![molecular formula C9H8BrNO2 B2848837 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 1396777-41-5](/img/structure/B2848837.png)
8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Descripción general
Descripción
8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRO and is a heterocyclic compound that contains a benzene ring fused with an oxazepine ring.
Aplicaciones Científicas De Investigación
Protein-Tyrosine Kinase (PTK) Inhibitors
Research on 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, closely related to 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one, has revealed their potential as protein-tyrosine kinase (PTK) inhibitors. These compounds have demonstrated effectiveness in inhibiting ErbB1 and ErbB2, crucial for targeted cancer therapy. The study by Li et al. (2017) synthesized and analyzed several derivatives, noting the importance of hydroxy-substitution for enhanced PTK inhibition (Li, Yao, Wang, Meng, & Hou, 2017).
Kinase Inhibitor Development
Naganathan et al. (2015) discussed the scalable synthesis of a benzoxazepine-containing kinase inhibitor. The compound, featuring the tetrahydrobenzo[f][1,4]oxazepine core, was developed for potential use in kinase inhibitor therapies, highlighting the versatile applications of benzoxazepine derivatives in pharmaceutical research (Naganathan, Andersen, Andersen, Lau, Lohse, & Sorensen, 2015).
Fungicidal Activity
A study by Yang et al. (2017) synthesized novel dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, closely related to the chemical . These compounds demonstrated moderate to high fungicidal activities against various phytopathogenic fungi, suggesting their potential use in crop protection (Yang, Wan, He, Che, Xiao, Fu, & Qin, 2017).
PI3Kα Selective Inhibitors for Tumor Treatment
Yin et al. (2015) developed 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives, exhibiting impressive antiproliferative activities and potential as PI3Kα selective inhibitors. This highlights the significance of benzoxazepine derivatives in developing new treatments for tumors (Yin, Zhang, Jin, Sha, Wu, Sangani, Wang, Qiao, Lu, & Lv, 2015).
ROCK Inhibitors for Glaucoma Treatment
Sun et al. (2021) discovered 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors, potentially useful in glaucoma treatment. These findings demonstrate the therapeutic potential of benzoxazepine derivatives in ocular diseases (Sun, Li, Miao, Yang, Zhang, Wu, Lin, & Li, 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that the compound can be synthesized from a common precursor, tert-butyl (2-bromo-4,10-dihydrobenzo[f]pyrazolo[5,1-c][1,4]oxazepin-7-yl) carbamate, through a sequence of boc-deprotection, suzuki coupling, and amide formation .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
The compound is known to be a solid at room temperature, suggesting it may have certain physicochemical properties that could influence its bioavailability .
Result of Action
Similar compounds have been shown to have various effects on cells, including influencing cell proliferation and inducing cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
8-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-7-8(5-6)13-4-3-11-9(7)12/h1-2,5H,3-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXPXEVRPQEGOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one | |
CAS RN |
1396777-41-5 | |
Record name | 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.